molecular formula C22H25NO3 B11123034 3,3,6,6-tetramethyl-9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

3,3,6,6-tetramethyl-9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11123034
M. Wt: 351.4 g/mol
InChI Key: FSXSLTZZUMNOKK-UHFFFAOYSA-N
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Description

“3,3,6,6-tetramethyl-9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a xanthene core with multiple substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3,6,6-tetramethyl-9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the xanthene core: This can be achieved through the condensation of appropriate aromatic aldehydes with cyclic ketones under acidic or basic conditions.

    Introduction of substituents: The methyl and pyridinyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3,3,6,6-tetramethyl-9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of “3,3,6,6-tetramethyl-9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Xanthene: The parent compound with a simpler structure.

    9H-xanthene-1,8(2H)-dione: A derivative with fewer substituents.

    3,6-dimethylxanthene: A compound with similar methyl substituents but lacking the pyridinyl group.

Uniqueness

“3,3,6,6-tetramethyl-9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties. The presence of the pyridinyl group, in particular, can enhance its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C22H25NO3/c1-21(2)8-14(24)19-16(10-21)26-17-11-22(3,4)9-15(25)20(17)18(19)13-6-5-7-23-12-13/h5-7,12,18H,8-11H2,1-4H3

InChI Key

FSXSLTZZUMNOKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

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